2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-10-3-4-13(21-2)11(6-10)12-7-17-9(5-14(18)19)8-22-15(17)16-12/h3-4,6-8H,5H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFDHJYUQGPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3C(=CSC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloacetic acid under basic conditions to yield the imidazo[2,1-b]thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Overview
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid is a synthetic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique imidazo[2,1-b]thiazole core structure contributes to its diverse applications, including its role as a building block in chemical synthesis and its exploration as a bioactive agent.
Chemistry
The compound is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Research has indicated that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing antimicrobial agents.
- Anticancer Properties: Preliminary investigations suggest that it may inhibit specific kinases involved in cell proliferation, indicating potential use in cancer therapies.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases:
- Cancer Treatment: Its mechanism of action involves targeting and inhibiting enzymes associated with tumor growth.
- Infectious Diseases: Ongoing research aims to evaluate its effectiveness against viral and bacterial infections.
Industrial Applications
The compound is also being investigated for its utility in developing new materials and as a catalyst in chemical reactions. Its unique structural properties allow for versatile modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
Notes:
- Substituent Effects :
- Electron-donating groups (e.g., 2,5-dimethoxy) increase solubility and may enhance membrane permeability compared to electron-withdrawing groups (e.g., 4-nitro, 4-chloro) .
- Halogenated derivatives (Cl, Br, F) exhibit higher melting points due to stronger intermolecular forces (e.g., 2b: 236–238°C) , whereas methoxy-substituted analogs likely have lower melting points.
Pharmacological Activities
Antibacterial and Antifungal Activity
- Nitro-substituted analogs (e.g., 2c, 2d) demonstrated superior antibacterial and antifungal activity, attributed to the electron-withdrawing nitro group enhancing reactivity with microbial enzymes .
- Chloro- and bromo-substituted derivatives (e.g., 2b, 3d) showed moderate activity against Staphylococcus aureus and Escherichia coli .
- Methoxy-substituted compounds (target molecule) are hypothesized to exhibit reduced antimicrobial potency compared to nitro analogs due to decreased electrophilicity.
Enzyme Inhibition
- Aldose reductase inhibition : Bromophenyl derivative 3d displayed the highest activity (IC₅₀ = 0.87 µM), likely due to bromine’s polarizability enhancing enzyme binding .
- Hydrazide derivatives (e.g., 2a-d) with nitro or halogen substituents showed variable inhibition, suggesting substituent electronic properties critically modulate activity .
Biological Activity
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (CAS Number: 891753-73-4) is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory effects, based on various studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H14N2O4S, with a molecular weight of 318.35 g/mol. The structure features an imidazo[2,1-b]thiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole structure exhibit significant inhibition of cyclooxygenase (COX) enzymes. A study highlighted that derivatives of thiazole and thiazolidinone act as potent COX-1 and COX-2 inhibitors, with some showing IC50 values as low as 0.3 nM for COX-2 inhibition . This suggests that this compound may also possess similar anti-inflammatory effects.
2. Anticancer Activity
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a comparative study showed that certain thiazole derivatives exhibited varying degrees of cytotoxicity against human liver (HEPG2), colon (LoVo), and breast (MCF7) cancer cell lines . The most potent compounds in these studies were evaluated against doxorubicin, a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6e | HEPG2 | >100 | |
| Compound 8d | LoVo | No effect | |
| Doxorubicin | HEPG2 | ~0.5 |
3. Enzyme Inhibition
A notable aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrase (CA). In a study examining various imidazo[2,1-b]thiazole derivatives, it was found that certain compounds showed promising inhibition against tumor-associated isoforms of CA . The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance inhibitory potency.
Case Studies
Several case studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:
- Antitubercular Activity : A series of synthesized derivatives were evaluated for their activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay. Some compounds displayed significant antitubercular activity, suggesting that structural modifications could lead to effective treatments for tuberculosis .
- Antiviral Activity : Another study assessed antiviral properties against various viruses in mammalian cell cultures. Certain derivatives showed effectiveness against Coxsackie B4 virus and Feline herpes virus .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving Friedel-Crafts acylation under solvent-free conditions, as demonstrated for structurally similar imidazo[2,1-b]thiazoles . Key steps include:
- Intermediate formation : Coupling of 2,5-dimethoxyphenyl precursors with thiazole/imidazole scaffolds.
- Cyclization : Use of Eaton’s reagent (P₂O₅·MeSO₃H) to promote cyclization with high selectivity and yields (90–96%) .
- Purification : Recrystallization or column chromatography to isolate the final product.
- Characterization : Confirm structure via NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .
Q. How can the physicochemical properties of this compound be systematically characterized?
- Approach :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide formulation studies.
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .
Q. What preliminary biological screening assays are suitable for this compound?
- Screening : Prioritize antimicrobial and anticancer assays based on structural analogs (e.g., imidazo[2,1-b]thiazoles with 2,4-/3,4-dimethoxyphenyl groups showed MIC values of 1–8 µg/mL against S. aureus and C. albicans) .
- Protocols :
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
- Substituent variation : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxy or trimethoxy groups to enhance membrane permeability .
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the imidazo[2,1-b]thiazole core to modulate redox activity .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or β-tubulin .
Q. What mechanistic insights can explain contradictory bioactivity data across similar compounds?
- Analysis :
- Case study : Compounds with 2,4-dimethoxyphenyl groups showed potent antifungal activity, while 3,4-dimethoxy analogs were inactive .
- Hypothesis : Steric hindrance or electronic effects from substituent positioning may disrupt target binding (e.g., fungal CYP51 inhibition).
- Validation : Competitive binding assays (SPR) or X-ray crystallography to compare interactions .
Q. How can synthetic byproducts or impurities impact pharmacological data interpretation?
- Troubleshooting :
- HPLC-MS profiling : Identify byproducts (e.g., acetylated intermediates or oxidized derivatives) during synthesis .
- Bioassay controls : Test purified vs. crude samples to isolate bioactivity contributions .
Key Considerations for Experimental Design
- Reproducibility : Document solvent purity, reaction atmosphere (N₂/Ar), and catalyst batch .
- Data validation : Cross-validate bioactivity results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
